REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([NH2:8])=[N:6][C:4](=[O:5])[CH2:3]1.[Cl:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[C:12]([NH:16][C:17]([N:8]=[C:7]2[NH:6][C:4](=[O:5])[CH2:3][N:2]2[CH3:1])=[O:18])[CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
CN1CC(=O)N=C1N
|
Name
|
|
Quantity
|
7.68 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)N=C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Type
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CUSTOM
|
Details
|
The mixture is stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated on a steam bath for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
The solution is filtered
|
Type
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TEMPERATURE
|
Details
|
the filtrate cooled
|
Type
|
ADDITION
|
Details
|
Ice and ice-water are added to the filtrate
|
Type
|
CUSTOM
|
Details
|
A light yellow solid precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
After recrystallizations from acetone-methanol and tetrahydrofuran-ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)N=C1N(CC(N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |